molecular formula C19H23N3O5S2 B2711871 N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 896288-83-8

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2711871
CAS No.: 896288-83-8
M. Wt: 437.53
InChI Key: OUZGWSVPPYWORG-UHFFFAOYSA-N
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Description

N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a high-purity chemical compound offered for research and development purposes. This oxalamide derivative is of significant interest in the field of taste science and sensory biology. Structurally related oxalamide compounds have been identified as potent modifiers of sweet and umami (savory) taste sensations, functioning as either tastants or flavor enhancers in model systems . The compound's structure, which incorporates a pyrrolidine ring with a sulfonyl group and a thiophene methyl group, is characteristic of molecules investigated for their interaction with biological receptors. Similar compounds containing these motifs are explored as modulators of transient receptor potential (TRP) channels, such as TRPM8, which is implicated in thermal sensation, including cooling effects . Its potential mechanism of action may involve binding to taste receptors or ion channels on the tongue, thereby modifying or enhancing specific taste perceptions. Researchers can utilize this compound in studies aimed at understanding the structure-activity relationships of taste modifiers, developing new flavor profiles for comestible products, or probing the physiology of sensory receptors. This product is intended for laboratory research by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for direct human consumption as a food additive.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-27-15-6-8-17(9-7-15)29(25,26)22-10-2-4-14(22)12-20-18(23)19(24)21-13-16-5-3-11-28-16/h3,5-9,11,14H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZGWSVPPYWORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, which is characterized by its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a methoxyphenyl group , and a thiophenyl moiety , which contribute to its unique biological profile. The presence of the sulfonamide functionality enhances its potential as an enzyme inhibitor and antibacterial agent.

PropertyValue
Molecular Formula C22H27N3O5S
Molecular Weight 445.5 g/mol
CAS Number 896290-62-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the target.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease.
  • Antibacterial Activity : Its structural features suggest possible interactions with bacterial cell components, leading to antimicrobial effects.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties against various strains. For instance, studies have shown significant activity against Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and urease:

  • AChE Inhibition : Compounds with similar structures have demonstrated IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent inhibition compared to standard drugs.
  • Urease Inhibition : The compound shows strong activity against urease, which is critical in treating urinary tract infections.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of oxalamides containing pyrrolidine and sulfonamide groups, highlighting their pharmacological potential:

  • Antimicrobial Screening : A series of synthesized compounds were tested for antibacterial activity against multiple strains, revealing moderate to strong effects.
  • Enzyme Assays : The synthesized compounds were evaluated for their ability to inhibit AChE and urease, with several showing promising results as potential therapeutic agents.

Summary of Findings

CompoundTarget EnzymeIC50 (µM)Activity Level
Compound AAChE0.63Strong
Compound BUrease2.14Strong
Compound CBacterial StrainVariesModerate to Strong

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The compound’s uniqueness lies in its pyrrolidinyl-sulfonyl and thiophenmethyl substituents. Below is a comparative analysis with structurally related oxalamides:

Compound Key Substituents Molecular Weight Bioactivity/Application Synthesis Yield Reference
N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (Target) 4-Methoxyphenylsulfonyl, thiophen-2-ylmethyl Not reported Hypothesized antiviral (inferred) Not reported N/A
N1-((1-Acetylpiperidin-2-yl)(thiazolyl)methyl)-N2-(4-chlorophenyl)oxalamide (13) Acetylpiperidine, thiazole, 4-chlorophenyl 478.14 g/mol Antiviral (HIV-1 entry inhibition) 36%
N1,N2-Di(pyridin-2-yl)oxalamide Pyridin-2-yl groups 242.23 g/mol Safety data reported Not reported
N1,N2-Bis(imidazolidinone-phenyl)oxalamide (12) Imidazolidinone, benzyl, hydroxyphenyl ~800 g/mol (est.) No bioactivity reported Not reported

Key Observations

Substituent Impact on Bioactivity: Compound 13 () demonstrates antiviral activity against HIV-1, attributed to its thiazole and 4-chlorophenyl groups, which may enhance target binding . The target compound’s thiophene and sulfonyl groups could similarly modulate interactions with viral proteins, though direct evidence is lacking.

Synthesis Efficiency :

  • Compound 13 was synthesized in 36% yield, while 15 () achieved 53%, suggesting that steric hindrance or reaction conditions influence oxalamide formation . The target compound’s synthesis would require optimization of sulfonylation and coupling steps.

Safety Considerations :

  • N1,N2-Di(pyridin-2-yl)oxalamide () has documented safety protocols for inhalation and dermal exposure . The target compound’s sulfonamide group may pose similar risks, necessitating rigorous toxicity studies.

Crystallographic Analysis :

  • Tools like Mercury CSD () and SHELX () enable structural comparisons. For example, the sulfonyl group in the target compound could form stronger hydrogen bonds than the acetyl group in 13 , influencing crystal packing .

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